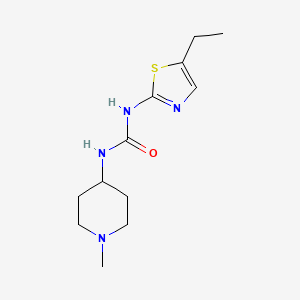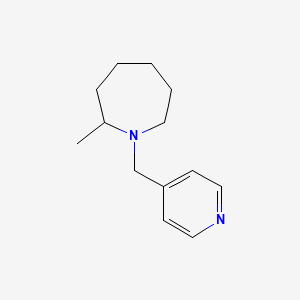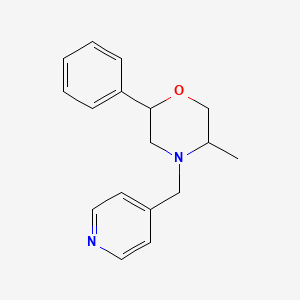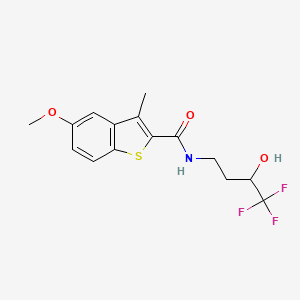![molecular formula C16H25N3O B7592473 2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7592473.png)
2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one, also known as D4, is a research chemical that belongs to the class of designer drugs. It is a synthetic compound that has been developed for scientific research purposes only. D4 is a potent and selective agonist of the dopamine D4 receptor, which is involved in various physiological and behavioral processes.
Mecanismo De Acción
2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one is a potent and selective agonist of the dopamine this compound receptor, which is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and limbic system of the brain. Activation of the dopamine this compound receptor by this compound leads to the activation of downstream signaling pathways, which ultimately modulate various physiological and behavioral processes.
Biochemical and Physiological Effects
This compound has been shown to modulate various physiological and behavioral processes, including cognitive function, reward processing, and addiction. This compound has also been shown to have potential therapeutic effects in various neuropsychiatric disorders, such as schizophrenia and ADHD. However, the precise biochemical and physiological effects of this compound are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one in scientific research is that it is a potent and selective agonist of the dopamine this compound receptor, which allows for the precise modulation of this receptor. However, one limitation of using this compound is that it is a synthetic compound that may not fully replicate the effects of endogenous dopamine on the dopamine this compound receptor.
Direcciones Futuras
There are several future directions for 2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one research, including investigating the potential therapeutic effects of dopamine this compound receptor agonists in various neuropsychiatric disorders, such as schizophrenia and ADHD. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and the dopamine this compound receptor. Finally, the development of more potent and selective dopamine this compound receptor agonists may lead to the development of novel therapeutics for various neuropsychiatric disorders.
Métodos De Síntesis
The synthesis of 2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one involves several steps, starting with the reaction of 4-pyridinemethanol with 1,4-diazepane to form 4-(pyridin-4-ylmethyl)-1,4-diazepane. This intermediate is then reacted with 2,2-dimethylpropan-1-one in the presence of a base to form this compound. The purity and yield of this compound can be improved by using various purification techniques, such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one has been used in various scientific research studies to investigate the role of the dopamine this compound receptor in different physiological and behavioral processes. For example, this compound has been used to study the effects of dopamine this compound receptor activation on cognitive function, reward processing, and addiction. This compound has also been used to investigate the potential therapeutic effects of dopamine this compound receptor agonists in various neuropsychiatric disorders, such as schizophrenia and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
2,2-dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-16(2,3)15(20)19-10-4-9-18(11-12-19)13-14-5-7-17-8-6-14/h5-8H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTFCCMAMNBACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCN(CC1)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B7592390.png)
![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)ethanone](/img/structure/B7592395.png)
![Azocan-1-yl-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone](/img/structure/B7592400.png)
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(2-ethyl-5-methylpyrazol-3-yl)methanone](/img/structure/B7592407.png)
![2-[(2-Chloro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7592411.png)


![2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7592429.png)

![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7592444.png)



![N-methyl-N-thieno[3,2-d]pyrimidin-4-ylthiophene-2-carboxamide](/img/structure/B7592494.png)